molecular formula C10H16N2O2 B13475508 3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid

3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid

Cat. No.: B13475508
M. Wt: 196.25 g/mol
InChI Key: YZSPVUFVBLUROM-UHFFFAOYSA-N
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Description

3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid typically involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions are usually carried out under mild conditions and offer high yields and selectivity.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions . These methods are designed to be efficient, cost-effective, and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1h-pyrazol-5-yl)propanoic acid
  • 3-(3-Phenyl-1h-pyrazol-5-yl)propanoic acid
  • 3-(3-Chloropyridin-2-yl)-1h-pyrazole-5-carbohydrazide

Uniqueness

3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups on the pyrazole ring enhances its lipophilicity and may influence its interaction with biological targets . This compound’s unique structure makes it a valuable scaffold for the development of new bioactive molecules and materials.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-(2,5-diethylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C10H16N2O2/c1-3-8-7-9(5-6-10(13)14)12(4-2)11-8/h7H,3-6H2,1-2H3,(H,13,14)

InChI Key

YZSPVUFVBLUROM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CCC(=O)O)CC

Origin of Product

United States

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